![molecular formula C10H13IS B12562806 Benzene, [(3-iodobutyl)thio]- CAS No. 190672-04-9](/img/structure/B12562806.png)
Benzene, [(3-iodobutyl)thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, [(3-iodobutyl)thio]- is an organic compound with the molecular formula C10H13IS. It consists of a benzene ring substituted with a thioether group attached to a 3-iodobutyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [(3-iodobutyl)thio]- typically involves the reaction of benzene with 3-iodobutyl thiol under specific conditions. One common method is the nucleophilic substitution reaction where the thiol group displaces a leaving group on the benzene ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution .
Industrial Production Methods: Industrial production of Benzene, [(3-iodobutyl)thio]- may involve large-scale nucleophilic substitution reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions: Benzene, [(3-iodobutyl)thio]- undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Palladium catalysts, boronic acids.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Benzene, [(3-butyl)thio]-.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
Benzene, [(3-iodobutyl)thio]- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Benzene, [(3-iodobutyl)thio]- involves its interaction with molecular targets through its thioether and iodine functional groups. The thioether group can participate in nucleophilic and electrophilic reactions, while the iodine atom can undergo substitution reactions. These interactions can affect various molecular pathways, depending on the specific application and target .
Comparison with Similar Compounds
(3-Iodobutyl)benzene: Similar structure but lacks the thioether group.
Benzene, [(3-chlorobutyl)thio]-: Similar structure with chlorine instead of iodine.
Benzene, [(3-bromobutyl)thio]-: Similar structure with bromine instead of iodine.
Uniqueness: The iodine atom allows for versatile substitution reactions, while the thioether group offers additional chemical functionality .
Properties
CAS No. |
190672-04-9 |
|---|---|
Molecular Formula |
C10H13IS |
Molecular Weight |
292.18 g/mol |
IUPAC Name |
3-iodobutylsulfanylbenzene |
InChI |
InChI=1S/C10H13IS/c1-9(11)7-8-12-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |
InChI Key |
QIGIAQVPZKYRBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCSC1=CC=CC=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


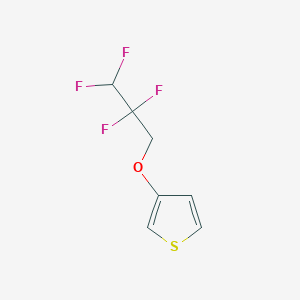
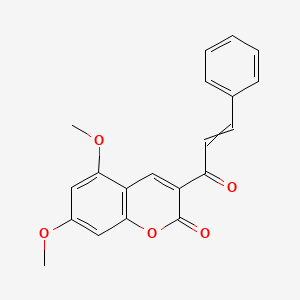

![6-{[5-(4-Chlorobenzoyl)-1,4-dimethyl-1H-pyrrol-2-yl]methyl}-2-(2-fluoroethyl)pyridazin-3(2H)-one](/img/structure/B12562731.png)
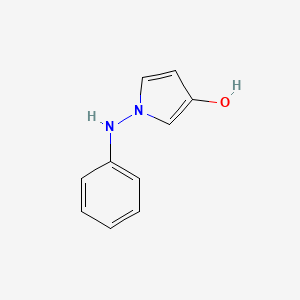
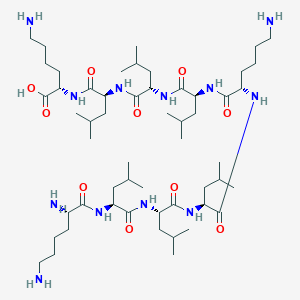
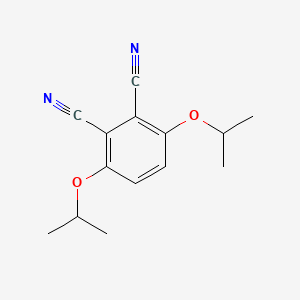
![1,1'-(1,4-Phenylene)bis[3-[3-(triethoxysilyl)propyl]thiourea]](/img/structure/B12562758.png)
![N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}prop-2-enamide](/img/structure/B12562759.png)
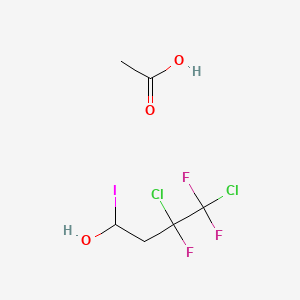


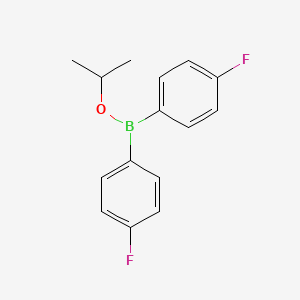
![Butanedioic acid, [(2-hydroxyphenyl)methyl]-, dimethyl ester](/img/structure/B12562795.png)
